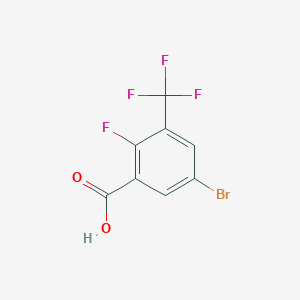

5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid

描述

5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid: is an aromatic carboxylic acid with the molecular formula C8H3BrF4O2. This compound is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzoic acid core. It is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid typically involves multiple steps, starting from readily available precursors. One common method includes the bromination of 2-fluoro-3-(trifluoromethyl)benzoic acid under controlled conditions. The reaction is usually carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production .

化学反应分析

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromine, fluorine, and trifluoromethyl). Common reagents include nucleophiles like amines or thiols.

Oxidation and Reduction: While the carboxylic acid group can be reduced to an alcohol, the aromatic ring can undergo oxidation to form quinones under specific conditions.

Coupling Reactions: The compound is often used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate in solvents such as tetrahydrofuran (THF) or ethanol.

Major Products:

Substitution Products: Amino or thiol derivatives of the original compound.

Oxidation Products: Quinones or other oxidized aromatic compounds.

Coupling Products: Biaryl compounds with various functional groups.

科学研究应用

Organic Synthesis

Building Block in Chemical Reactions

5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid is widely utilized as a building block in organic synthesis. Its unique substituents allow it to serve as an intermediate in the synthesis of complex molecules, especially in the development of pharmaceuticals and agrochemicals. The trifluoromethyl group enhances the metabolic stability and bioavailability of drug candidates, making this compound particularly valuable in medicinal chemistry.

Synthetic Routes

The synthesis of this compound typically involves bromination processes, where 2-fluoro-3-(trifluoromethyl)benzoic acid is treated with brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled conditions. This method ensures high yield and purity, which are crucial for subsequent applications in research and industry.

Medicinal Chemistry

Drug Development

In medicinal chemistry, this compound is instrumental in designing new drug candidates. Its structural characteristics allow for enhanced interactions with biological targets through mechanisms such as hydrogen bonding and hydrophobic interactions. The presence of the trifluoromethyl group is particularly advantageous as it often leads to improved pharmacokinetic properties.

Case Studies

Recent studies have highlighted the compound's efficacy in developing novel anti-inflammatory agents and antimicrobial drugs. For example, derivatives of this acid have shown promising results in inhibiting specific enzymes related to disease pathways, suggesting potential therapeutic applications.

Radiopharmaceutical Chemistry

Potential Radiotracer Development

The incorporation of bromine isotopes, such as Br-76, into this compound opens avenues for its use as a radiotracer in biomedical imaging. This application is significant for diagnostics in medical imaging techniques like Positron Emission Tomography (PET), where radiolabeled compounds are essential for visualizing biological processes.

Industrial Applications

Specialty Chemicals Production

In industrial contexts, this compound is employed in the production of specialty chemicals and materials. Its derivatives are utilized in manufacturing polymers, dyes, and other industrial products due to their unique chemical properties that enhance material performance.

作用机制

The mechanism of action of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid largely depends on its application. In organic synthesis, it acts as an electrophile in substitution and coupling reactions. The electron-withdrawing groups on the aromatic ring increase its reactivity towards nucleophiles and catalysts .

In medicinal chemistry, the trifluoromethyl group can interact with biological targets through hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity and selectivity .

相似化合物的比较

- 2-Fluoro-3-(trifluoromethyl)benzoic acid

- 4-(Trifluoromethyl)benzoic acid

- 5-Bromo-2-fluorobenzotrifluoride

Uniqueness: 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid is unique due to the combination of bromine, fluorine, and trifluoromethyl groups on the benzoic acid core. This combination imparts distinct electronic and steric properties, making it a versatile intermediate in various chemical reactions .

生物活性

5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid (C₈H₃BrF₄O₂) is a fluorinated benzoic acid derivative that has garnered attention for its diverse biological activities. This compound features a bromine atom at the 5-position, a fluorine atom at the 2-position, and a trifluoromethyl group at the 3-position, which significantly influences its reactivity and biological properties. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and other pharmacological effects.

- Molecular Formula : C₈H₃BrF₄O₂

- Molecular Weight : 287.01 g/mol

- Structural Features :

- Bromine atom at the 5-position

- Fluorine atom at the 2-position

- Trifluoromethyl group at the 3-position

These structural attributes enhance the compound's lipophilicity and metabolic stability, potentially improving its bioavailability and efficacy in biological systems.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The presence of multiple fluorine atoms enhances its interaction with bacterial membranes, leading to increased permeability and subsequent bactericidal effects. In comparative studies, compounds with similar structures have shown promising results against both Gram-positive and Gram-negative bacteria.

2. Anticancer Effects

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The trifluoromethyl group is believed to play a crucial role in enhancing the potency of the compound against cancer cell lines by modulating key signaling pathways involved in tumor growth .

3. Other Pharmacological Activities

Beyond antimicrobial and anticancer activities, this compound has been explored for its potential anti-inflammatory properties. Interaction studies reveal that it may inhibit pro-inflammatory cytokines, thus providing a therapeutic avenue for inflammatory diseases.

The mechanism of action of this compound involves its interaction with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances binding affinity to these targets, potentially leading to modulation of their activity. For instance, studies have indicated that this compound can act as an inhibitor of certain enzymes involved in inflammatory pathways.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic acid | Different position of trifluoromethyl group | Varied biological activity profile |

| 4-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid | Different position of bromine | Enhanced antimicrobial activity |

| 3-Bromo-2-fluoro-4-(trifluoromethyl)benzoic acid | Different position of fluorine | Potential differences in solubility and stability |

This table illustrates how slight modifications in substitution patterns can lead to significant differences in biological activity and pharmacological potential.

Case Studies

Several case studies have documented the biological effects of this compound:

- Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations, suggesting its potential as a lead compound in antibiotic development.

- Cancer Cell Studies : In vitro assays showed that treatment with this compound resulted in reduced viability of various cancer cell lines, including breast and lung cancer cells, highlighting its potential as an anticancer agent .

- Inflammatory Response Modulation : Research indicated that this compound could significantly reduce levels of TNF-alpha and IL-6 in cellular models of inflammation, suggesting therapeutic applications in chronic inflammatory conditions.

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid?

- Methodological Answer : The synthesis typically involves halogenation and functional group interconversion. For example:

- Bromination/Fluorination : Bromine or fluorine substituents can be introduced via electrophilic aromatic substitution (EAS) or metal-catalyzed cross-coupling reactions. The trifluoromethyl group may be installed using reagents like CF₃Cu or via trifluoromethylation of pre-functionalized intermediates .

- Carboxylation : The benzoic acid moiety can be generated through oxidation of a benzyl alcohol or hydrolysis of a nitrile group under acidic conditions.

Q. How should this compound be purified to achieve >95% purity for research use?

- Methodological Answer :

- Recrystallization : Use polar aprotic solvents (e.g., DMF or acetone) due to the compound’s low solubility in non-polar solvents.

- Column Chromatography : Employ silica gel with a gradient elution system (hexane/ethyl acetate) to separate impurities.

- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases are effective for analytical and preparative purification. Commercial samples often achieve ≥95% purity using these methods .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., coupling constants for fluorine and bromine).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C₈H₃BrF₄O₂; exact mass: 293.93 g/mol).

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and 1250–1100 cm⁻¹ (C-F stretches) confirm functional groups .

Q. How should researchers handle stability concerns during storage?

- Methodological Answer :

- Storage Conditions : Store at 0–6°C in amber vials to prevent photodegradation. Avoid prolonged exposure to moisture, as the carboxylic acid group may hydrolyze under humid conditions .

- Decomposition Monitoring : Regular TLC or HPLC analysis to detect degradation products like dehalogenated analogs.

Advanced Research Questions

Q. How does the trifluoromethyl group influence regioselectivity in further functionalization reactions?

- Methodological Answer :

- Electronic Effects : The strong electron-withdrawing nature of the -CF₃ group directs electrophilic attacks to the meta position relative to itself. For example, Suzuki-Miyaura coupling reactions may favor substitution at the 5-bromo position due to reduced electron density .

- Experimental Validation : Use DFT calculations to predict reactive sites and validate with X-ray crystallography or NOE NMR studies.

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing -Br with -Cl) to isolate the impact of each functional group.

- Docking Studies : Computational modeling (e.g., AutoDock Vina) can identify binding interactions with targets like microbial enzymes, reconciling discrepancies between in vitro and in vivo results .

Q. How can researchers quantify trace impurities in synthesized batches?

- Methodological Answer :

- LC-MS/MS : Use triple quadrupole MS with MRM (multiple reaction monitoring) to detect halogenated byproducts (e.g., de-brominated analogs).

- ICP-OES : Quantify residual metal catalysts (e.g., Pd or Cu) from coupling reactions, ensuring levels <1 ppm for biological assays .

Q. What are the applications of this compound in designing enzyme inhibitors?

- Methodological Answer :

- Target Identification : The -CF₃ group enhances binding to hydrophobic enzyme pockets. For example, derivatives have shown inhibitory activity against leucyl-tRNA synthetase in antifungal studies .

- Probing Mechanisms : Use isotopic labeling (e.g., ¹⁸O in the carboxyl group) to track enzyme-substrate interactions via kinetic isotope effects (KIE).

属性

IUPAC Name |

5-bromo-2-fluoro-3-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF4O2/c9-3-1-4(7(14)15)6(10)5(2-3)8(11,12)13/h1-2H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVMUBRDZSCXJKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)F)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。